- Reductive acetylation of carbonyl compounds to acetates with pyridine zinc borohydride, Bulletin of the Korean Chemical Society, 2008, 29(1), 76-80

Cas no 92618-89-8 (Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate)

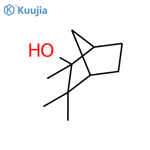

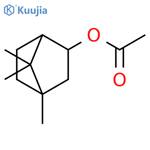

![Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate structure](https://de.kuujia.com/scimg/cas/92618-89-8x500.png)

92618-89-8 structure

Produktname:Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate

Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate

- D,L-ISOBORNYL ACETATE

- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate (9CI)

- (1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate

- (4,7,7-Trimethyl-3-bicyclo[2.2.1]heptanyl) acetate

- 1,7,7-Trimethylbicyclo[2,2,1]heptan-2-ol acetate

- 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate

- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate

- Acetic acid 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester

- NSC 163480

- [(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate

- exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate

- (+)-Acetic acid bornyl ester

- NSC-759844

- DB-066148

- endo-(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate

- BBL033932

- bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate

- 5655-61-8

- Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-,2-acetate,(1S,2R,4S)-

- 2-Camphanol acetate

- Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester

- STK079562

- CS-0313797

- NSC-163480

- 92618-89-8

- CHEMBL1439452

- NCI60_020169

- NSC163480

- MFCD00867808

- DTXSID80859098

- DB-072157

- SCHEMBL117760

- 1,7-Trimethylbicyclo[2.2.1]heptan-2-ol acetate

- 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate #

- NS00009276

- Bicyclo[2.2.1]heptan-2-ol,7,7-trimethyl-, acetate, endo-

- AKOS005392232

- NCGC00159354-03

- NCGC00159354-06

- NSC759844

- NSC407158

- BRD-A41385909-001-01-3

- BORNYL ACETATE

- Isobornyl acetate

- VS-12345

- NCGC00159354-02

- Borneol, acetate

- 125-12-2

- endo-bornyl acetate

- AB01563199_01

- NSC-407158

- HMS3264P09

- SR-01000944256-1

- Bornyl acetic ether

- endo-2-Camphanyl ethanoate

- CCG-213841

- L-(-)-Bornyl acetate

- Pharmakon1600-01502510

- endo-(1R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate

- (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) acetate

- SR-01000944256

-

- MDL: MFCD00077195

- Inchi: 1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3

- InChI-Schlüssel: KGEKLUUHTZCSIP-UHFFFAOYSA-N

- Lächelt: O=C(C)OC1C2(C(C(CC2)C1)(C)C)C

Berechnete Eigenschaften

- Genaue Masse: 196.146329876g/mol

- Monoisotopenmasse: 196.146329876g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 2

- Komplexität: 270

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 3

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 26.3Ų

- XLogP3: 3.3

Experimentelle Eigenschaften

- LogP: log Kow = 4.30

Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384467-1kg |

1,7,7-Trimethylbicyclo[2.2.1]Heptan-2-yl acetate |

92618-89-8 | 98% | 1kg |

¥756.00 | 2024-04-25 | |

| 1PlusChem | 1P01FP1V-100g |

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |

92618-89-8 | 93% +(GC) | 100g |

$8.00 | 2024-04-20 | |

| 1PlusChem | 1P01FP1V-500g |

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |

92618-89-8 | 93% +(GC) | 500g |

$19.00 | 2024-04-20 | |

| A2B Chem LLC | AY11123-500g |

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |

92618-89-8 | 93% +(GC) | 500g |

$17.00 | 2024-07-18 | |

| A2B Chem LLC | AY11123-25g |

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |

92618-89-8 | 93% +(GC) | 25g |

$4.00 | 2024-05-20 | |

| 1PlusChem | 1P01FP1V-25g |

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |

92618-89-8 | 93% +(GC) | 25g |

$4.00 | 2024-04-20 | |

| A2B Chem LLC | AY11123-100g |

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |

92618-89-8 | 93% +(GC) | 100g |

$7.00 | 2024-07-18 |

Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: (SP-5-12)-(Pyridine)bis[tetrahydroborato(1-)-κH,κH′]zinc Solvents: Tetrahydrofuran , Ethyl acetate ; 2 h, reflux

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid

Referenz

- Camphene, Berichte der Deutschen Chemischen Gesellschaft, 1904, 37, 1032-1037

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, samarium(3+) salt (3:1) ; 15 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referenz

- Samarium trifluoromethanesulfonate: an efficient moisture tolerant acylation catalyst under solvent-free condition, Journal of Carbohydrate Chemistry, 2008, 27(1), 1-9

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Catalysts: 4,6-Bis(sulfoamino)-1,3,5-triazin-2-yl sulfamate Solvents: Dichloromethane ; 3 - 145 min, rt

Referenz

- Efficient Acetylation of Alcohols, Phenols, and Amines Catalyzed by Melamine Trisulfonic Acid (MTSA), Synthetic Communications, 2010, 40(7), 1022-1028

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Solvents: Chloroform

Referenz

- 1-Acyl-3-substituted imidazolium salts as highly reactive acylating agents, Chemical & Pharmaceutical Bulletin, 1982, 30(11), 4242-4

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid

Referenz

- Camphene, Justus Liebigs Annalen der Chemie, 1905, 340, 17-63

Herstellungsverfahren 7

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 165 - 170 °C; 126 - 127 °C; 1 h, 126 - 127 °C

Referenz

- Method for producing camphorquinone from byproduct generated during camphor synthesis process as raw material, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; overnight, rt

Referenz

- Carboxyl esterase enantioselective hydrolysis of monoterpenols, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 9.9 s, 5 MPa, 225 °C

Referenz

- Environmental benign application to organic syntheses using high-pressure, high-temperature water microfluidic system, Hokkaidoritsu Kogyo Shikenjo Hokoku, 2009, 308, 23-31

Herstellungsverfahren 11

Reaktionsbedingungen

Referenz

- Study on camphene esterification catalyzed by natural zeolite. (I). Reaction conditions, Linchan Huaxue Yu Gongye, 1990, 10(4), 241-7

Herstellungsverfahren 12

Reaktionsbedingungen

Referenz

- Effect of organic base on one-step acylation of camphene, Huaxue Shiji, 2003, 25(1), 33-34

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 35 min, 80 °C

Referenz

- Rice husk ash. A new, cheap, efficient, and reusable reagent for the protection of alcohols, phenols, amines, and thiols, Phosphorus, 2014, 189(5), 577-586

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 1.5 h, 80 °C

Referenz

- Rice husk: Introduction of a green, cheap and reusable catalyst for the protection of alcohols, phenols, amines and thiols, Comptes Rendus Chimie, 2014, 17(2), 164-170

Herstellungsverfahren 15

Reaktionsbedingungen

Referenz

- A facile conversion of halides, alcohols and olefins to esters using iron(III) perchlorate, Synthetic Communications, 1992, 22(7), 1087-94

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Catalysts: (SP-4-1)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]copper Solvents: Ethyl acetate ; 10 min, reflux

1.2 Reagents: Sodium borohydride ; 3.25 h, reflux

1.2 Reagents: Sodium borohydride ; 3.25 h, reflux

Referenz

- Reductive acetylation of carbonyl compounds to acetates with NaBH4/Cu(dmg)2 system, Organic Chemistry: An Indian Journal, 2013, 9(6), 244-248

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Catalysts: (±)-Camphorsulfonic acid , Graphite ; 30 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Referenz

- Solvent-free Acetylation Procedure, Organic Preparations and Procedures International, 2021, 53(6), 590-594

Herstellungsverfahren 18

Reaktionsbedingungen

Referenz

- Terpenoid reactions in the presence of synthetic zeolite catalysts. 26. Acylation of (+)-2-pinene, (-)-2(10)-pinene and (+)-1-p-menthene by synthetic zeolite catalysts, Nihon Yukagakkaishi, 1997, 46(5), 583-587

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Solvents: Acetic acid , Water ; 9.9 s, 5 MPa, 200 °C

Referenz

- A highly selective, high-speed, and hydrolysis-free O-acylation in subcritical water in the absence of a catalyst, Angewandte Chemie, 2007, 46(33), 6284-6288

Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Raw materials

- Camphor

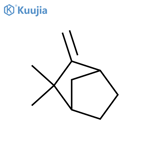

- DL-Camphene

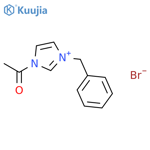

- 1-acetyl-3-benzylimidazolium bromide

- 1,7,7-trimethylbicyclo2.2.1heptan-2-ol

- Bicyclo[2.2.1]heptan-2-ol,2,3,3-trimethyl-

Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Preparation Products

Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Verwandte Literatur

-

Xinghao Tu,Yijun Liu,Yao Yanli,Li Wenxiu,Luo Ping,Liqing Du,Junjun He,Lu Jian-neng RSC Adv. 2022 12 26485

Verwandte Kategorien

- Natürliche Produkte und Extrakte Pflanzenextrakte pflanzenbasiert Rhanterium epapposum

- Natürliche Produkte und Extrakte Pflanzenextrakte pflanzenbasiert Ferulago trachycarpa

- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Prenol-Lipide Bicyclische Monoterpenoide

- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Prenol-Lipide Monoterpene Bicyclische Monoterpenoide

92618-89-8 (Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate) Verwandte Produkte

- 76-50-6(Bornyl isovalerate)

- 77-54-3((+)-cedryl acetate)

- 89-48-5((±)-Menthyl Acetate)

- 2623-23-6(Menthyl acetate)

- 76-49-3(Bornyl acetate)

- 7779-73-9(Isobornyl isovalerate)

- 5726-19-2(2-Methylcyclohexyl Acetate)

- 2756-56-1(Isobornyl propanoate)

- 88-41-5(2-Tert-Butylcyclohexyl acetate)

- 125-12-2(isobornyl acetate)

Empfohlene Lieferanten

Zouping Mingyuan Import and Export Trading Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz

Baoji Haoxiang Bio-technology Co.Ltd

Gold Mitglied

CN Lieferant

Großmenge

Hubei Henglvyuan Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Taian Jiayue Biochemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge